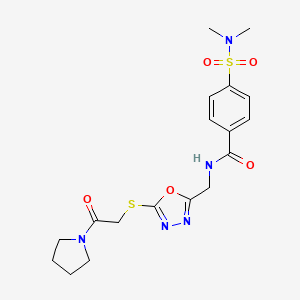![molecular formula C20H22N4O2 B2993279 2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034259-33-9](/img/structure/B2993279.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyridine, a tetrahydropyran, and an acetamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridine groups are aromatic and planar, while the tetrahydropyran group is a saturated six-membered ring with one oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzimidazole and pyridine groups could participate in electrophilic substitution reactions, while the acetamide group could undergo hydrolysis or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research indicates the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and benzo[d]imidazole derivatives, using compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide. These synthesized compounds have been explored for their potential as insecticidal agents against cotton leafworm (Fadda et al., 2017).
ACAT-1 Inhibition
Another study focused on a derivative of this compound, identifying it as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). This research suggests its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Imaging Studies
Compounds structurally similar to this compound have been used in the synthesis of labeled analogues for imaging studies. These compounds show potential for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT and PET imaging techniques (Katsifis et al., 2000).
Coordination Complex Synthesis
Research has also been conducted on synthesizing coordination complexes with pyrazole-acetamide derivatives, showing significant antioxidant activity. These complexes could be useful for various biomedical applications (Chkirate et al., 2019).
Radioligand Synthesis
Similar compounds have been used in the synthesis of radioligands like CLINME for imaging peripheral benzodiazepine receptors. This can provide insights into various neurological and psychiatric conditions (Thominiaux et al., 2007).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a benzimidazole core have been reported to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
This inhibition disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The disruption of tubulin polymerization affects multiple biochemical pathways. Primarily, it interferes with the mitotic spindle’s formation, preventing cells from correctly segregating their chromosomes during mitosis . This disruption can lead to cell cycle arrest and trigger programmed cell death or apoptosis .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles in preclinical evaluations . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability and potential as a therapeutic agent.
Result of Action
The inhibition of tubulin polymerization and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis . This makes benzimidazole derivatives potential candidates for anticancer therapies, as they can selectively target rapidly dividing cells.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(13-24-14-22-17-5-1-2-6-18(17)24)23-20(15-7-10-26-11-8-15)16-4-3-9-21-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZKDVBLMYXUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

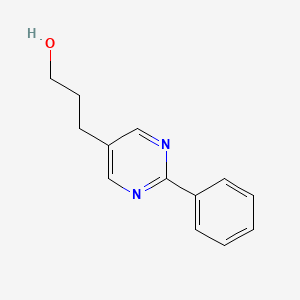
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)
![5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2993199.png)

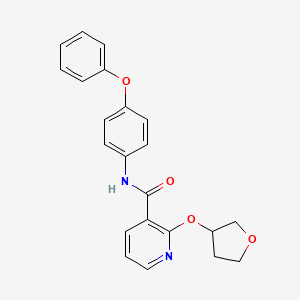

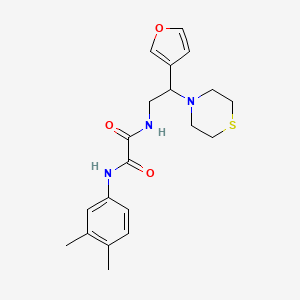
![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)
![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993209.png)
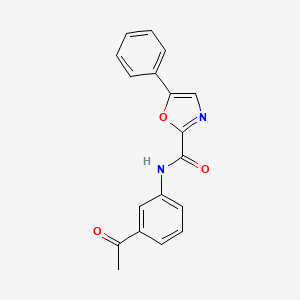
![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)
